![molecular formula C20H22F2N2O4 B5086752 1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5086752.png)
1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-fluorobenzyl)piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using standard techniques such as recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and affecting various signaling pathways. This interaction can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can be compared with other similar compounds such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but with a single fluorine substitution.
1-(2,3-Difluorophenyl)piperazine: This compound has two fluorine substitutions on the phenyl ring.
1-(2-Fluorophenyl)piperazine: This compound has a single fluorine substitution on the phenyl ring. The uniqueness of 1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2.C2H2O4/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQYQPZHIMEXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.